molecular formula C16H15N3O B2363311 6-Benzyl-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile CAS No. 156365-16-1

6-Benzyl-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile

Cat. No.: B2363311
CAS No.: 156365-16-1
M. Wt: 265.316
InChI Key: QYRRQLGZTVTRME-UHFFFAOYSA-N
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Description

6-Benzyl-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile is a compound that belongs to the class of 1,6-naphthyridines . These compounds are of significant importance in the field of medicinal chemistry due to their wide range of pharmacological activities, including anticancer, anti-HIV, anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities .


Molecular Structure Analysis

The molecular formula of this compound is C16H15N3O . It has a molecular weight of 265.32 . The specific molecular structure is not provided in the available resources.


Physical and Chemical Properties Analysis

The compound has a molecular weight of 265.32 . Other specific physical and chemical properties such as boiling point and storage conditions are not provided in the available resources .

Scientific Research Applications

Synthesis and Derivative Formation

  • A study by Bachowska (2011) details a smooth synthesis of benzo[c][1,5]naphthyridine-6-carbonitrile, which is structurally related to the compound , using benzonaphthyridine N-oxides and trimethylsilane carbonitrile (Bachowska, 2011).
  • Elkholy (2007) discusses the reaction of 2-oxo-4-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile with various reagents to produce derivatives such as pyrazolo[3,4-b]quinolines and benzo[b][1,8]-naphthyridine derivatives, demonstrating the chemical versatility of similar compounds (Elkholy, 2007).

Novel Synthetic Procedures

  • Singh and Lesher (1990) describe a new procedure for synthesizing derivatives of 1,6-naphthyridin-2(1H)-ones, which are structurally related to the compound , highlighting the potential for innovative synthetic routes in this chemical class (Singh & Lesher, 1990).

Application in Heterocyclic Chemistry

  • Mekheimer et al. (2018) explore the synthesis of polyfunctionally substituted benzo[c][2,7]naphthyridines and benzo[c]pyrimido[4,5,6-ij][2,7]naphthyridines, showing the compound's role in creating complex heterocyclic structures (Mekheimer et al., 2018).

Development of Serotonin Receptor Antagonists

  • Mahesh, Perumal, and Pandi (2004) synthesized derivatives of 1,8-naphthyridine-3-carbonitrile, evaluating them as serotonin 5-HT3 receptor antagonists, showcasing potential therapeutic applications (Mahesh, Perumal, & Pandi, 2004).

Antibacterial Evaluation

  • Santilli, Scotese, and Yurchenco (1975) synthesized derivatives of 1,8-naphthyridine-3-carbonitrile, including carboxylic acid esters and carboxamides, and evaluated them for antibacterial activity against Escherichia coli, suggesting potential applications in antibiotic development (Santilli, Scotese, & Yurchenco, 1975).

Safety and Hazards

The specific safety and hazard information for 6-Benzyl-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile is not provided in the available resources .

Properties

IUPAC Name

6-benzyl-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O/c17-9-13-8-14-11-19(7-6-15(14)18-16(13)20)10-12-4-2-1-3-5-12/h1-5,8H,6-7,10-11H2,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYRRQLGZTVTRME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1NC(=O)C(=C2)C#N)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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